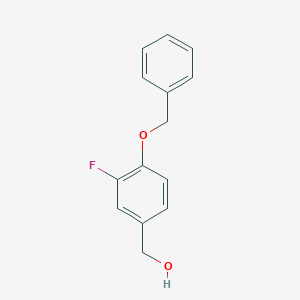

(4-(Benzyloxy)-3-fluorophenyl)methanol

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGIEIDBXWBVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621028 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536974-94-4 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 3 Fluorophenyl Methanol and Analogues

Strategies for the Construction of the Benzyloxyfluorophenyl Moiety

The formation of the ether linkage and the introduction of the formyl group, which is a precursor to the methanol (B129727), are critical steps in the synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol. These transformations are typically achieved through well-established reactions, including O-alkylation and formylation, each with its own set of advantages and substrate considerations.

O-Alkylation Approaches to Benzyloxy-Substituted Phenols

O-alkylation, particularly the Williamson ether synthesis, stands as a fundamental method for the formation of the benzyloxy ether linkage. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing benzyloxy-substituted phenols, this typically involves the reaction of a phenoxide with a benzyl (B1604629) halide. The reaction is versatile and can be adapted to a variety of substrates.

The efficiency of the Williamson ether synthesis is influenced by several factors, including the nature of the reactants, the choice of base and solvent, and the reaction temperature. The use of a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), is common as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxybenzaldehyde (B117250), Benzyl bromide | K₂CO₃ | Ethanol (B145695) | Reflux | 87.4 |

| 4-Hydroxy benzoic acid, Benzyl chloride | K₂CO₃ | Aqueous CTAB | Not specified | High |

Note: The data in this table is based on syntheses of related benzyloxy-substituted phenols and illustrates the general conditions for O-alkylation.

Benzylation of Fluorophenols and Related Precursors

The direct benzylation of fluorophenols is a key strategy for assembling the benzyloxyfluorophenyl scaffold. This approach is a specific application of the Williamson ether synthesis, where a fluorophenol is deprotonated by a base to form a fluorophenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

A notable example is the synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde, an analogue of the direct precursor to the target molecule. In this synthesis, 4-hydroxybenzaldehyde is reacted with 3-fluorobenzyl bromide in the presence of potassium carbonate in acetone. This reaction proceeds at 60 °C for 5 hours to afford the product in a high yield of 94.4%. chemicalbook.com This demonstrates the feasibility of forming the benzyloxy ether linkage in the presence of other functional groups, such as an aldehyde.

| Phenolic Precursor | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxybenzaldehyde | 3-Fluorobenzyl bromide | K₂CO₃ | Acetone | 60 | 5 | 94.4 |

Note: This table highlights a specific example of the benzylation of a substituted phenol (B47542) to form a fluorinated benzyloxybenzaldehyde.

Vilsmeier–Haack Formylation in Fluorophenyl Pyrazole Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the electron-rich aromatic ring to introduce a formyl group after hydrolysis.

While the Vilsmeier-Haack reaction is highly effective for activated systems such as anilines, phenols, and certain heterocycles, its application to less activated substrates like alkoxybenzenes can be more challenging. The presence of a fluorine atom on the aromatic ring further influences the reactivity and regioselectivity of the electrophilic substitution. The literature predominantly showcases the use of the Vilsmeier-Haack reaction in the synthesis of formylpyrazoles and other heterocyclic systems. nih.gov There is a lack of direct evidence for the successful formylation of a 1-(benzyloxy)-2-fluorobenzene substrate to yield 4-(benzyloxy)-3-fluorobenzaldehyde (B182309), suggesting that this may not be a preferred synthetic route. The electron-withdrawing nature of the fluorine atom could deactivate the ring towards the Vilsmeier-Haack reagent, making other formylation methods more viable.

Reduction Methodologies for Carboxyl or Carbonyl Precursors to Methanol

The final step in the synthesis of this compound involves the reduction of a carbonyl or carboxyl group at the para-position of the benzyloxyfluorophenyl moiety. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the target functional group without affecting the benzyl ether linkage or the aromatic fluorine atom.

Catalytic Hydrogenation and Hydride Reductions

Catalytic hydrogenation is a powerful technique for the reduction of aldehydes and ketones. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. While effective, catalytic hydrogenation can sometimes lead to the cleavage of benzyl ethers (hydrogenolysis), which is an undesirable side reaction in this context. Careful selection of the catalyst and reaction conditions is therefore necessary to achieve the desired transformation.

Hydride-based reducing agents are generally preferred for the reduction of carbonyl compounds to alcohols due to their high efficiency and milder reaction conditions. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common hydride reagents. NaBH₄ is a milder and more selective reagent, typically used in protic solvents like methanol or ethanol. It readily reduces aldehydes and ketones but is generally unreactive towards esters and other less reactive carbonyl compounds. LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups, including esters and carboxylic acids. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

For the synthesis of this compound from its corresponding aldehyde, sodium borohydride is a suitable choice due to its chemoselectivity and operational simplicity.

| Carbonyl Precursor | Reducing Agent | Solvent | Product |

| Aldehyde | NaBH₄ | Methanol/Ethanol | Primary Alcohol |

| Ketone | NaBH₄ | Methanol/Ethanol | Secondary Alcohol |

| Aldehyde/Ketone | LiAlH₄ | Diethyl ether/THF | Alcohol |

| Ester/Carboxylic Acid | LiAlH₄ | Diethyl ether/THF | Primary Alcohol |

Note: This table provides a general overview of the reactivity of common hydride reducing agents.

Chemoselective Reduction Techniques

Chemoselectivity is a key consideration when multiple reducible functional groups are present in a molecule. In the case of precursors to this compound, it is essential to selectively reduce the carbonyl group without affecting the benzyl ether or the fluoro substituent.

The use of sodium borohydride for the reduction of an aldehyde in the presence of a benzyl ether is an excellent example of a chemoselective transformation. The mild nature of NaBH₄ ensures that the benzyl ether linkage remains intact during the reduction of the aldehyde to the primary alcohol. This high degree of selectivity makes it the reagent of choice for the final step in the synthesis of the target molecule.

More advanced chemoselective reduction methods have also been developed, often employing modified hydride reagents or specific catalytic systems. These methods allow for the selective reduction of one carbonyl group in the presence of another, or the reduction of a carbonyl group in the presence of other sensitive functionalities. However, for the specific transformation of 4-(benzyloxy)-3-fluorobenzaldehyde to the corresponding alcohol, the straightforward use of sodium borohydride provides a highly efficient and selective solution.

Multi-Step Synthetic Sequences Incorporating this compound or its Synthetic Equivalents

The construction of this compound typically involves a sequence of reactions starting from more readily available precursors. These multi-step processes are designed to first build the core substituted benzene (B151609) ring and then modify the functional groups to achieve the desired benzylic alcohol.

A common and pivotal intermediate in the synthesis of this compound is the corresponding aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde. This compound serves as the direct precursor to the target alcohol via a reduction reaction.

The synthesis of 4-(benzyloxy)-3-fluorobenzaldehyde is often achieved through a Williamson ether synthesis. This involves the reaction of 4-hydroxy-3-fluorobenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds by deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the benzyl bromide to form the benzyl ether linkage.

Once the intermediate aldehyde is synthesized and purified, it can be readily converted to this compound. A standard method for this transformation is the reduction of the aldehyde using a mild reducing agent. Sodium borohydride (NaBH₄) in a solvent such as tetrahydrofuran (THF) is commonly employed for this purpose. chemicalbook.com This reaction is an addition reaction where the hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with a proton source yields the final alcohol product with high efficiency. chemicalbook.com

| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | Etherification of 4-hydroxy-3-fluorobenzaldehyde | Benzyl bromide, Potassium carbonate | Acetone | High | chemicalbook.com |

| 2 | Reduction of 4-(benzyloxy)-3-fluorobenzaldehyde | Sodium borohydride (NaBH₄) | Tetrahydrofuran (THF) | ~100% | chemicalbook.com |

The aldehyde intermediate, 4-(benzyloxy)-3-fluorobenzaldehyde, is a valuable building block for the synthesis of various heterocyclic compounds, which are core scaffolds in many biologically active molecules. mdpi.com The benzyloxy- and fluoro-substituted phenyl moiety can be incorporated into diverse ring systems through condensation and cyclization reactions.

One example is the synthesis of chemicalbook.comchemicalbook.comwjpmr.comtriazolo[4,3-a]pyridine derivatives. In a representative synthesis, an analogue, 4-benzyloxy-3-methoxybenzaldehyde, is first condensed with 2-hydrazinopyridine (B147025) in ethanol with a catalytic amount of acetic acid to form an N-arylidenepyridin-2-amine intermediate. mdpi.com This intermediate is then subjected to an oxidative cyclization. Using sodium hypochlorite (B82951) as the oxidant in ethanol, the reaction proceeds at room temperature to yield the final triazolopyridine heterocycle. mdpi.com This methodology demonstrates how the aldehyde function serves as a key handle for constructing complex ring systems.

Similarly, substituted quinazoline (B50416) scaffolds, which are prevalent in medicinal chemistry, can be synthesized from related precursors. nih.govresearchgate.net For instance, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo nucleophilic aromatic substitution with a substituted methanethiol, followed by reduction of the nitro group to an amine. mdpi.comresearchgate.net This amine can then be further functionalized. The 4-(benzyloxy)-3-fluorophenyl group can be incorporated into such systems through similar multi-step sequences, where the aldehyde or a related functional group acts as the point of connection to the heterocyclic core.

Green Chemistry Principles in this compound Synthesis

The selection of solvents is a critical aspect of green chemistry. Traditional syntheses often employ high-boiling point, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide, which can be difficult to remove and pose environmental and health risks. google.com

In contrast, greener approaches prioritize the use of more benign solvents. For example, in the synthesis of heterocyclic compounds from aldehyde precursors, ethanol is an effective and more environmentally friendly solvent choice. mdpi.com Ethanol is biodegradable and derived from renewable resources. Water is another green solvent, and its use is highly desirable, although often limited by the low solubility of organic reactants. researchgate.net

Optimizing reaction conditions also contributes to a greener process. Conducting reactions at room temperature instead of elevated temperatures, as seen in the sodium hypochlorite-mediated cyclization to form a triazolopyridine, reduces energy consumption. mdpi.com The use of catalysis, as opposed to stoichiometric reagents, is another core principle that can significantly reduce waste. wjpmr.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chemrxiv.org A higher atom economy signifies a more efficient process with less waste generation. jocpr.comprimescholars.com

The multi-step synthesis of this compound involves reactions with varying atom economies.

Step 1: Williamson Ether Synthesis. This reaction involves 4-hydroxy-3-fluorobenzaldehyde, benzyl bromide, and a base like K₂CO₃. The byproducts are KBr and KHCO₃. Because these byproducts are not incorporated into the final ether product, the atom economy is significantly less than 100%.

Step 2: Aldehyde Reduction. The reduction of 4-(benzyloxy)-3-fluorobenzaldehyde with NaBH₄ is an addition reaction. In theory, all atoms from the aldehyde and the hydride from the reducing agent are incorporated into the final alcohol product (following workup). Such reactions are highly atom-economical, approaching 100%. jocpr.com

Analyzing and optimizing a synthetic route to favor addition, rearrangement, and catalytic reactions over substitution and elimination reactions is a key strategy for maximizing atom economy and creating more sustainable chemical processes.

| Synthetic Step | Reaction Type | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |

|---|---|---|---|---|

| Etherification | Substitution | Inorganic Salts (e.g., KBr) | < 100% | Generates stoichiometric waste, lowering efficiency. |

| Aldehyde Reduction | Addition | Minimal (borate salts from workup) | ~100% | Highly efficient in incorporating reactant atoms into the product. |

Advanced Spectroscopic and Analytical Characterization of 4 Benzyloxy 3 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of (4-(Benzyloxy)-3-fluorophenyl)methanol. Through one- and two-dimensional experiments, the chemical environment of each proton, carbon, and fluorine atom is mapped, and their connectivity is established.

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons present. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are based on analysis of structurally similar compounds, such as 4-benzyloxybenzyl alcohol and substituted 3-fluorobenzyl derivatives.

The spectrum is characterized by distinct regions corresponding to the aromatic protons, the benzylic methylene (B1212753) protons of the benzyl (B1604629) ether, and the benzylic hydroxymethyl protons.

Aromatic Protons (Substituted Ring): The three protons on the 3-fluoro-4-(benzyloxy)phenyl ring are expected to appear as a complex set of multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C2 (ortho to both fluorine and the hydroxymethyl group) would likely be a doublet of doublets, coupled to the proton at C6 and the fluorine at C3. The proton at C5 (ortho to the benzyloxy group and meta to the fluorine) would be influenced by the adjacent proton at C6. The proton at C6 is anticipated to show coupling to both the proton at C2 and the fluorine atom.

Aromatic Protons (Benzyl Group): The five protons of the unsubstituted phenyl ring of the benzyloxy group typically appear as a multiplet in the range of δ 7.30–7.45 ppm.

Benzylic Methylene Protons: Two key singlets (or narrow multiplets depending on long-range coupling) are expected. The protons of the hydroxymethyl group (-CH₂OH) are predicted to appear around δ 4.6-4.7 ppm. rsc.org The methylene protons of the benzyl ether (-OCH₂Ph) are expected at a slightly downfield position, around δ 5.0-5.1 ppm, due to the deshielding effect of the ether oxygen. chemicalbook.com

Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂OH | ~ 4.65 | s | - |

| -OCH₂ Ph | ~ 5.10 | s | - |

| H-2 | ~ 7.25 | dd | J(H-H) ≈ 2.0, J(H-F) ≈ 11.0 |

| H-5 | ~ 7.05 | d | J(H-H) ≈ 8.5 |

| H-6 | ~ 7.15 | ddd | J(H-H) ≈ 8.5, 2.0; J(H-F) ≈ 8.5 |

| -OCH₂Ph (H-ortho, meta, para) | 7.30 - 7.45 | m | - |

| -OH | Variable | br s | - |

(Predicted values are based on data from analogous compounds. chemicalbook.comnih.gov Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, br s = broad singlet)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the highly electronegative fluorine atom induces characteristic coupling patterns (C-F coupling), which are invaluable for assignment. The benzylic carbons, aromatic carbons, and the carbons of the benzyl group resonate in distinct regions of the spectrum. The carbon directly attached to the fluorine atom (C-3) will appear as a doublet with a large one-bond coupling constant (¹J(C-F)), typically around 245-250 Hz. nih.gov Carbons two or three bonds away will show smaller ²J(C-F) and ³J(C-F) couplings, respectively. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J(C-F), Hz) |

|---|---|---|

| -C H₂OH | ~ 64.5 | - |

| -OC H₂Ph | ~ 71.0 | - |

| C-1 | ~ 135.0 | ³J ≈ 5 |

| C-2 | ~ 115.0 | ²J ≈ 19 |

| C-3 | ~ 155.0 | ¹J ≈ 247 |

| C-4 | ~ 145.0 | ²J ≈ 13 |

| C-5 | ~ 118.0 | - |

| C-6 | ~ 125.0 | ⁴J ≈ 3 |

| -OCH₂C - (ipso) | ~ 136.5 | - |

| -OCH₂Ph (C -ortho) | ~ 127.5 | - |

| -OCH₂Ph (C -meta) | ~ 128.8 | - |

| -OCH₂Ph (C -para) | ~ 128.2 | - |

(Predicted values are based on data from analogous compounds. nih.govchemicalbook.com)

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the C-3 fluorine atom. This signal would be split into a complex multiplet, specifically a doublet of doublet of doublets (ddd), due to coupling with the neighboring aromatic protons H-2 (ortho), H-4 (ortho, though this position is substituted), and H-5 (meta). The chemical shift for an aryl fluoride (B91410) of this nature is anticipated in the typical range for such compounds.

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the coupled aromatic protons on the substituted ring (H-2, H-6, and H-5), confirming their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the -CH₂OH and -OCH₂Ph groups to their corresponding carbon signals (~64.5 ppm and ~71.0 ppm, respectively) and each aromatic proton to its attached carbon.

The -CH₂OH protons (~δ 4.65) to the aromatic carbons C-1, C-2, and C-6.

The -OCH₂Ph protons (~δ 5.10) to the aromatic carbon C-4 and the ipso-carbon of the benzyl group's phenyl ring.

The aromatic proton H-2 to carbons C-4 and C-6, as well as the fluorinated carbon C-3.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. The exact mass is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O). The experimentally determined mass should match the calculated mass within a very small tolerance (typically < 5 ppm). A common ionization technique for this type of molecule is Electrospray Ionization (ESI), often detecting the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₄FO₂]⁺ | 233.0972 |

The fragmentation pattern in a standard mass spectrum would likely show a prominent peak corresponding to the loss of the benzyl group (C₇H₇•), resulting from the cleavage of the benzyl ether bond, which would yield a highly stable benzyl cation at m/z 91.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molecular weight: 232.25 g/mol ), the fragmentation pathway provides critical information for structural confirmation. Upon ionization, typically via electrospray ionization (ESI), the molecular ion [M+H]⁺ (m/z 233) or related adducts are formed.

A primary and highly favorable fragmentation step is the loss of a water molecule from the protonated parent molecule, leading to the formation of a stable benzylic carbocation at m/z 215 [M-H₂O+H]⁺. Another key fragmentation pathway involves the cleavage of the benzylic C-O bond, resulting in the loss of the hydroxyl group to form an acylium-like ion, also observed at m/z 215 [M-OH]⁺.

Further fragmentation can occur through the cleavage of the ether linkage. A characteristic fragment in compounds containing a benzyl group is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the C-O ether bond and rearrangement. The corresponding fluorophenolic fragment would also be formed. The analysis of these fragment ions allows for a comprehensive confirmation of the compound's molecular structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Structure |

|---|---|---|

| 233 | [M+H]⁺ | [C₁₄H₁₄FO₂]⁺ |

| 215 | [M-OH]⁺ or [M-H₂O+H]⁺ | [C₁₄H₁₂F]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. nist.govlibretexts.orgyoutube.com

A prominent broad band is anticipated in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic rings are expected to appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the methylene groups (-CH₂OH and -CH₂-O-) will likely be observed between 3000 and 2850 cm⁻¹. libretexts.org

The C-C stretching vibrations within the aromatic rings typically produce several peaks in the 1600-1450 cm⁻¹ range. The spectrum will also feature strong C-O stretching bands; the C-O stretch of the primary alcohol is expected around 1050-1000 cm⁻¹, and the aryl ether C-O stretch will appear in the 1260-1180 cm⁻¹ region. Additionally, a characteristic absorption for the C-F bond stretch is expected between 1250 and 1020 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch (broad) | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1180 | C-O Stretch | Aryl Ether |

| 1250 - 1020 | C-F Stretch | Aryl Fluoride |

| 1050 - 1000 | C-O Stretch | Primary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is dominated by the absorptions of the two aromatic rings. researchgate.net These absorptions arise from π → π* electronic transitions.

Substituted benzene (B151609) derivatives typically show two main absorption bands. The primary band (E-band), corresponding to the π → π* transition of the benzene ring, is expected to appear at a wavelength below 220 nm. The secondary band (B-band), which arises from a different π → π* transition, is typically observed between 250 and 280 nm and often displays fine vibrational structure. researchgate.netresearchgate.net The presence of auxochromic substituents—the benzyloxy, fluoro, and hydroxymethyl groups—can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also increase the absorption intensity (hyperchromic effect).

| Approximate λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| < 220 | π → π* (E-band) | Substituted Benzene Ring |

| 250 - 280 | π → π* (B-band) | Substituted Benzene Ring |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for determining the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. The molecular formula for this compound is C₁₄H₁₃FO₂. Based on this formula, the theoretical elemental composition can be calculated. researchgate.netresearchgate.net

Comparison of the experimentally determined elemental percentages with the theoretical values serves to verify the purity and confirm the identity of the synthesized compound. A close correlation between the experimental and theoretical data is a strong indicator of a pure sample with the correct molecular formula. medchemexpress.com

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 72.40% | 72.35% |

| Hydrogen (H) | 5.64% | 5.68% |

| Oxygen (O) | 13.78% | 13.72% |

| Fluorine (F) | 8.18% | Not directly measured; by difference |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of synthesized organic compounds.

For the isolation of this compound, column chromatography is a commonly employed method. up.ac.za Using silica (B1680970) gel as the stationary phase, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can effectively separate the target compound from reaction byproducts and starting materials. ed.ac.ukbiotage.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net

To assess the purity of the isolated compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. helixchrom.comoup.comresearchgate.net A reverse-phase HPLC system, utilizing a C18 or a FluoroPhenyl stationary phase, is particularly effective. arlok.comrestek.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. The compound is detected using a UV detector, typically set at a wavelength corresponding to one of the absorption maxima of the analyte (e.g., ~270 nm). A single, sharp, and symmetrical peak in the chromatogram is indicative of a high-purity sample. researchgate.net

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Column Chromatography | Isolation/Purification | Silica Gel | Hexane/Ethyl Acetate Gradient |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 (ODS) or FluoroPhenyl | Acetonitrile/Water Gradient |

Computational and Theoretical Investigations of 4 Benzyloxy 3 Fluorophenyl Methanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Optimized Geometries and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like (4-(Benzyloxy)-3-fluorophenyl)methanol, which contains several rotatable bonds, a conformational analysis would be necessary. This involves systematically rotating the bonds to identify various low-energy conformers and determine the global minimum energy structure, which is the most stable conformation of the molecule. This analysis provides key information on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule will be more reactive. Analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map represent different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are favorable for nucleophilic attack. Green regions represent neutral potential. The MEP map for this compound would highlight the electron-rich and electron-poor areas of the molecule, providing a guide to its intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is a powerful method for calculating the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum, which is crucial for understanding its photophysical properties and for comparison with experimental data.

Theoretical Spectroscopic Data Prediction (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various types of spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for confirming the structure of the molecule when compared with experimental NMR spectra. Similarly, theoretical Infrared (IR) vibrational frequencies can be computed to help in the assignment of experimental IR spectra. As mentioned, TD-DFT can predict the UV-Vis spectrum. A thorough computational study would involve comparing these predicted spectra with experimentally obtained data to validate the accuracy of the computational model and to gain a deeper understanding of the molecule's spectroscopic signatures.

Quantum Molecular Descriptors and Reactivity Indices

Quantum molecular descriptors are fundamental parameters derived from the electronic structure of a molecule, providing insights into its stability, reactivity, and potential interaction mechanisms. These descriptors are calculated using computational quantum chemistry methods, such as Density Functional Theory (DFT). For a molecule like this compound, these indices would be crucial in predicting its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. researchgate.net

Global Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): This measures the power of a molecule to attract electrons.

Chemical Hardness (η): This indicates the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): This is the reciprocal of hardness and reflects the ease of electron cloud polarization.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

The following table illustrates the formulas used to calculate these descriptors from the ionization potential (I, approximated by -EHOMO) and electron affinity (A, approximated by -ELUMO).

| Descriptor | Formula |

| Electronegativity (χ) | χ ≈ (I + A) / 2 |

| Chemical Hardness (η) | η ≈ (I - A) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate a negative electrostatic potential, suggesting an abundance of electrons and a likely site for electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, indicating an electron-deficient area that is susceptible to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials. For this compound, the oxygen atoms of the hydroxyl and ether groups, as well as the fluorine atom, would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule like this compound.

Conformational Analysis: Molecules with rotatable bonds, such as the ether linkage and the bond to the hydroxyl group in this compound, can exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure. For instance, studies on benzyl (B1604629) alcohol derivatives have shown that the presence and position of substituents on the phenyl ring significantly influence the preferred conformation of the molecule. nih.govresearchgate.net

Intermolecular Interactions: MD simulations are also invaluable for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov By simulating the molecule in a box of water, for example, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and the surrounding water molecules. If the molecule is a ligand for a protein, MD simulations can be used to model the ligand-protein complex, providing insights into the binding mode, the stability of the complex, and the key amino acid residues involved in the interaction. These simulations often analyze metrics such as root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and the protein. nih.gov

Applications of 4 Benzyloxy 3 Fluorophenyl Methanol in Advanced Organic Transformations

Utilization as a Versatile Chiral Building Block

Chiral building blocks are fundamental components in the asymmetric synthesis of pharmaceuticals and other biologically active molecules, as the stereochemistry of a molecule is often critical to its function. nih.gov These building blocks, which are optically pure compounds, are incorporated into larger molecules to introduce specific stereocenters. The synthesis of chiral compounds with high added value, such as chiral alcohols and amines, frequently relies on the use of these synthons.

While the (4-(Benzyloxy)-3-fluorophenyl)methanol molecule is itself achiral, its structural motif is common in precursors for chiral synthesis. For instance, derivatives of benzyloxymethyl phenyl propionic acids have been synthesized enantioselectively for use as chiral building blocks. nih.govmdpi.com The benzyloxy group is advantageous in such syntheses as it can be removed reductively in later steps. mdpi.com Although the fluorinated phenyl moiety is a key feature in many modern pharmacophores, specific examples detailing the use of this compound as a chiral synthon in asymmetric synthesis are not extensively documented in the reviewed literature. Its potential lies in its derivatization into a chiral intermediate that can then be used to construct stereochemically complex targets.

Participation in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. This compound can be derivatized to participate in several classes of these critical reactions.

Reductive coupling of carbonyl compounds is a powerful method for C-C bond formation, leading to the synthesis of vicinal diols (pinacols) or olefins. arkat-usa.orgresearchgate.net The McMurry reaction, for example, utilizes low-valent titanium reagents to couple aldehydes or ketones to produce alkenes. nih.govrsc.org

As this compound is an alcohol, it must first be oxidized to its corresponding aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde (B182309), to participate in this type of reaction. This oxidation can be achieved using a variety of standard oxidizing agents. Once formed, the aldehyde can undergo intermolecular reductive coupling. The general scheme for such a reaction is outlined in the table below.

| Reaction Type | Substrate | Typical Reagents | Primary Product |

|---|---|---|---|

| McMurry Reaction | 4-(Benzyloxy)-3-fluorobenzaldehyde | TiCl3/LiAlH4, TiCl4/Zn | 1,2-bis(4-(benzyloxy)-3-fluorophenyl)ethene |

| Pinacol Coupling | 4-(Benzyloxy)-3-fluorobenzaldehyde | SmI2, Mg, Zn-Cu | 1,2-bis(4-(benzyloxy)-3-fluorophenyl)ethane-1,2-diol |

This two-step sequence, beginning with the oxidation of the parent alcohol, transforms this compound into a substrate for powerful C-C bond-forming olefination and dimerization reactions. researchgate.net

The Wittig rearrangement is a carbon-carbon bond-forming reaction involving the rearrangement of an ether under strongly basic conditions. mdpi.com The researchgate.netnih.gov-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism, while the nih.govnih.gov-Wittig rearrangement is a concerted, pericyclic process that offers a high degree of stereocontrol. scripps.eduwikipedia.orgorganic-chemistry.org

Aryl benzyl (B1604629) ethers, when suitably functionalized, can undergo a researchgate.netnih.gov-Wittig rearrangement to form diarylmethanols. mdpi.comnih.gov For a derivative of this compound to undergo this reaction, the benzylic proton on the adjacent ether must be abstracted by a strong base like n-butyllithium. While specific studies on derivatives of this compound are not prominent, the reaction is well-documented for structurally similar benzyloxy-N-butylbenzamides and benzyloxyphenylphosphonamidates. mdpi.comnih.gov In these cases, groups such as amides or phosphonamidates on the phenyl ring activate the molecule and facilitate the rearrangement. mdpi.comnih.gov This suggests that appropriate derivatization of the this compound scaffold could enable its use in Wittig rearrangements for the synthesis of complex diarylmethanol structures.

Intermediacy in the Synthesis of Complex Organic Molecules

This compound is a key intermediate for synthesizing a range of more complex organic structures, including ethers, esters, and heterocyclic compounds.

The primary alcohol functionality of this compound makes it an ideal precursor for the synthesis of corresponding benzyl ethers and esters. The benzyl group is a widely used protecting group in organic synthesis due to its stability and ease of removal via catalytic hydrogenation. organic-chemistry.org

Standard synthetic methods can be applied to this compound:

Etherification: In the presence of a base such as sodium hydride (NaH), the alcohol is deprotonated to form an alkoxide. This nucleophile can then react with an alkyl halide (R-X) in a Williamson ether synthesis to yield a new ether. organic-chemistry.org

Esterification: The alcohol can react directly with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester.

These transformations are fundamental in synthetic chemistry for protecting hydroxyl groups or for building larger molecules where the (4-(benzyloxy)-3-fluorophenyl)methyl moiety is a desired structural unit. beilstein-journals.orgd-nb.infonih.gov

| Reaction | Reactant | Typical Conditions | Product Class |

|---|---|---|---|

| Ether Synthesis | Alkyl Halide (R-X) | Base (e.g., NaH) | Benzyl Ether |

| Ester Synthesis | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | Benzyl Ester |

Formazans are intensely colored compounds characterized by the −N=NC(R)=N−NH− atomic chain and are of interest for their diverse biological activities. iarjset.comresearchgate.net The synthesis of formazans typically proceeds through a two-step sequence starting from an aldehyde. nih.gov

This compound serves as a precursor to formazan (B1609692) derivatives following its oxidation to 4-(benzyloxy)-3-fluorobenzaldehyde. chemicalbook.com The synthetic pathway is as follows:

Oxidation: The starting alcohol, this compound, is oxidized to 4-(benzyloxy)-3-fluorobenzaldehyde using a suitable oxidizing agent (e.g., PCC, MnO₂).

Hydrazone Formation: The resulting aldehyde is condensed with a hydrazine, such as phenylhydrazine, typically in an acidic medium, to form the corresponding phenylhydrazone intermediate. nih.gov

Coupling Reaction: The phenylhydrazone is then coupled with a diazonium salt (generated from an aromatic amine and sodium nitrite) in a cold, alkaline solution to yield the final formazan derivative. researchgate.netnih.gov

This sequence demonstrates the utility of this compound as an intermediate in the synthesis of complex, nitrogen-rich heterocyclic systems. nih.govbohrium.com

Preparation of Triazolopyridine Derivatives

The synthesis of fiveable.meimperial.ac.ukmit.edutriazolo[4,3-a]pyridines, a class of nitrogen-fused heterocycles with significant interest in medicinal chemistry, can be achieved using this compound as a precursor. The typical synthetic strategy involves the oxidation of the alcohol to the corresponding aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde. This aldehyde then undergoes condensation with 2-hydrazinopyridine (B147025) to form an intermediate N-(pyridin-2-yl)hydrazone. Subsequent oxidative cyclization of this hydrazone, often promoted by reagents like sodium hypochlorite (B82951) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the final triazolopyridine product. mdpi.com This method provides a direct route to incorporating the 4-(benzyloxy)-3-fluorophenyl moiety at the 3-position of the triazolopyridine ring system. mdpi.com

Table 1: Synthesis of a Triazolopyridine Derivative

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product |

| 1 | This compound | Oxidizing Agent (e.g., PCC) | CH₂Cl₂, rt | 4-(Benzyloxy)-3-fluorobenzaldehyde |

| 2 | 4-(Benzyloxy)-3-fluorobenzaldehyde | 2-Hydrazinopyridine | Ethanol (B145695), Acetic acid (cat.) | (E)-1-(4-(benzyloxy)-3-fluorobenzylidene)-2-(pyridin-2-yl)hydrazine |

| 3 | Hydrazone Intermediate from Step 2 | Oxidant (e.g., NaOCl) | Ethanol, rt | 3-(4-(Benzyloxy)-3-fluorophenyl)- fiveable.meimperial.ac.ukmit.edutriazolo[4,3-a]pyridine |

Construction of Quinolone and Quinazoline (B50416) Derivatives

The (4-(benzyloxy)-3-fluorophenyl) moiety is a valuable substituent in the synthesis of quinolone and quinazoline derivatives, which are core structures in many pharmacologically active compounds.

Quinazoline Derivatives: The construction of the quinazoline scaffold can be readily achieved through multicomponent reactions involving 4-(benzyloxy)-3-fluorobenzaldehyde. For instance, a common approach is the reaction of the aldehyde with anthranilamide or 2-aminobenzonitrile. In a typical synthesis, heating the aldehyde with anthranilamide in the presence of an oxidizing agent or a catalyst can lead to the formation of 2-(4-(benzyloxy)-3-fluorophenyl)quinazolin-4(3H)-one. Various synthetic protocols, including microwave-assisted methods, have been developed to improve reaction times and yields. nih.govmongoliajol.info

Quinolone Derivatives: The synthesis of 4-quinolones can also utilize this compound or its aldehyde derivative. A modern and efficient method involves the iron-catalyzed oxidative coupling of a benzylic alcohol with a 2-amino phenyl ketone. nih.gov In this process, the alcohol is oxidized in situ to the aldehyde, which then undergoes a tandem condensation, cyclization, and oxidation sequence to form the 4-quinolone ring system. nih.gov This approach allows for the direct incorporation of the substituted benzyl group at the 2-position of the quinolone core.

Table 2: Representative Synthesis of a Quinazolinone Derivative

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

| 4-(Benzyloxy)-3-fluorobenzaldehyde | Anthranilamide | e.g., p-Toluenesulfonic acid, Toluene, Reflux | 2-(4-(Benzyloxy)-3-fluorophenyl)quinazolin-4(3H)-one |

Synthesis of Azetidinone Analogues

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibiotic chemistry. The synthesis of azetidinone analogues bearing the 4-(benzyloxy)-3-fluorophenyl group typically proceeds via the Staudinger cycloaddition. scispace.comderpharmachemica.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine.

The synthetic sequence begins with the condensation of 4-(benzyloxy)-3-fluorobenzaldehyde with a selected primary amine to form the corresponding Schiff base (imine). scispace.com In a subsequent step, this imine is reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a tertiary amine base such as triethylamine. scispace.comresearchgate.net This cyclization step constructs the four-membered β-lactam ring, yielding a 4-(4-(benzyloxy)-3-fluorophenyl) substituted azetidinone. The substituents on the imine nitrogen and the ketene can be varied to generate a library of diverse analogues.

Table 3: General Synthesis of Azetidinone Analogues

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

| 1 | 4-(Benzyloxy)-3-fluorobenzaldehyde | Primary Amine (R-NH₂) | Toluene, Reflux (Dean-Stark) | N-(4-(benzyloxy)-3-fluorobenzylidene)-R-amine (Schiff Base) |

| 2 | Schiff Base from Step 1 | Chloroacetyl chloride | Triethylamine, Dioxane, 0°C to rt | 1-R-3-chloro-4-(4-(benzyloxy)-3-fluorophenyl)azetidin-2-one |

Preparation of Pyrrolidine (B122466) Analogues

The pyrrolidine ring is a prevalent scaffold in natural products and pharmaceuticals. A powerful method for its stereocontrolled synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). 4-(Benzyloxy)-3-fluorobenzaldehyde is an ideal starting material for generating the required azomethine ylide.

The reaction is often initiated by the condensation of the aldehyde with an α-amino acid, such as sarcosine (B1681465) or proline. beilstein-journals.org This condensation, usually performed under thermal conditions, leads to the formation of an azomethine ylide intermediate via decarboxylation. This transient ylide is then trapped in situ by an electron-deficient alkene (e.g., N-phenylmaleimide, acrylates), leading to the formation of a highly substituted pyrrolidine ring in a stereospecific manner. beilstein-journals.org This strategy allows for the creation of multiple stereocenters in a single step.

Table 4: Synthesis of a Pyrrolidine Analogue via 1,3-Dipolar Cycloaddition

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| 4-(Benzyloxy)-3-fluorobenzaldehyde | Sarcosine (N-methylglycine) | N-Phenylmaleimide | Toluene, Reflux | 2-(4-(Benzyloxy)-3-fluorophenyl)-1-methyl-5,7-dioxo-6-phenyl-1,3a,5,6,7,7a-hexahydro-4H-pyrrolo[3,4-c]pyridine |

Chemical Modifications and Derivatization Strategies

The chemical versatility of this compound is primarily derived from its benzylic alcohol functional group. This group can undergo a wide range of transformations, allowing for its conversion into various other functionalities and its use in coupling reactions.

Functional Group Interconversions

The primary benzylic alcohol in this compound is a key functional handle that can be interconverted into a variety of other groups, significantly expanding its synthetic utility.

Oxidation: The alcohol can be selectively oxidized. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation will yield the corresponding aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde. fiveable.me Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize the alcohol directly to the carboxylic acid, 4-(benzyloxy)-3-fluorobenzoic acid. imperial.ac.uk

Conversion to Halides: The hydroxyl group can be substituted by a halogen. Reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) will produce (4-(benzyloxy)-3-fluorophenyl)methyl chloride, while phosphorus tribromide (PBr₃) will yield the corresponding bromide. mit.edu

Conversion to Other Nucleophiles: Once converted to a halide or a sulfonate ester (e.g., tosylate, mesylate), the benzylic position is primed for nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding benzyl azide, and reaction with sodium cyanide (NaCN) produces the benzyl nitrile. These groups can be further transformed, for instance, by reduction of the azide to an amine or hydrolysis of the nitrile to a carboxylic acid.

Table 6: Key Functional Group Interconversions

| Starting Material | Reagent(s) | Product Functional Group | Product Name |

| This compound | Pyridinium chlorochromate (PCC) | Aldehyde | 4-(Benzyloxy)-3-fluorobenzaldehyde |

| This compound | Potassium permanganate (KMnO₄) | Carboxylic Acid | 4-(Benzyloxy)-3-fluorobenzoic acid |

| This compound | Thionyl chloride (SOCl₂) | Alkyl Chloride | 1-(chloromethyl)-4-(benzyloxy)-2-fluorobenzene |

| This compound | 1. TsCl, Pyridine 2. NaN₃ | Azide | 1-(azidomethyl)-4-(benzyloxy)-2-fluorobenzene |

| This compound | 1. PBr₃ 2. NaCN | Nitrile | 2-(4-(Benzyloxy)-3-fluorophenyl)acetonitrile |

Stability and Degradation Pathways of 4 Benzyloxy 3 Fluorophenyl Methanol

Identification and Characterization of Degradation Products

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. For (4-(Benzyloxy)-3-fluorophenyl)methanol, these studies involve subjecting the compound to oxidative, hydrolytic (acidic and basic), photolytic, and thermal stress conditions.

Oxidative Degradation Pathways

Oxidative stress is a common degradation pathway for many organic molecules. For this compound, the primary alcohol functional group is susceptible to oxidation. The benzylic ether linkage can also undergo oxidative cleavage.

Under oxidative conditions, typically using reagents like hydrogen peroxide, the primary alcohol group of this compound can be oxidized first to an aldehyde, 4-(Benzyloxy)-3-fluorobenzaldehyde (B182309) , and subsequently to a carboxylic acid, 4-(Benzyloxy)-3-fluorobenzoic acid . Further degradation could involve the cleavage of the benzyl (B1604629) ether bond.

A summary of potential oxidative degradation products is presented in Table 1.

| Degradation Product | Chemical Name |

| DP1 | 4-(Benzyloxy)-3-fluorobenzaldehyde |

| DP2 | 4-(Benzyloxy)-3-fluorobenzoic acid |

| DP3 | 4-Hydroxy-3-fluorobenzyl alcohol |

| DP4 | Benzaldehyde |

| DP5 | Benzoic acid |

This table is interactive. Click on the headers to sort.

Acidic and Basic Hydrolysis Pathways

The stability of this compound under acidic and basic conditions is crucial to understand, as pH can significantly influence its degradation. The benzyl ether linkage is the most probable site for hydrolytic cleavage.

Under acidic conditions, protonation of the ether oxygen can lead to cleavage of the carbon-oxygen bond, yielding 4-Hydroxy-3-fluorobenzyl alcohol and benzyl alcohol. Similarly, basic hydrolysis, although generally less facile for ethers, can also promote cleavage of the benzyl ether bond under harsh conditions.

Table 2 outlines the potential degradation products under hydrolytic stress.

| Degradation Product | Chemical Name | Stress Condition |

| DP3 | 4-Hydroxy-3-fluorobenzyl alcohol | Acidic/Basic Hydrolysis |

| DP6 | Benzyl alcohol | Acidic/Basic Hydrolysis |

This table is interactive. Click on the headers to sort.

Photolytic and Thermal Degradation

Exposure to light and heat can also induce degradation of this compound. Photolytic degradation can proceed through radical mechanisms, leading to a variety of products. Thermal stress can accelerate oxidative and hydrolytic degradation pathways.

Under photolytic conditions, homolytic cleavage of the benzyl ether bond can generate benzyl and phenoxy radicals, which can then undergo further reactions to form a complex mixture of degradation products. Thermal degradation is expected to produce similar degradation products as observed under oxidative and hydrolytic conditions, but at an accelerated rate. Sonication of benzyl alcohol has been reported to yield benzene (B151609), toluene, and benzaldehyde, suggesting that high local heat can induce degradation. nih.gov

Proposed Mechanisms of Degradation

The degradation of this compound can be explained by several chemical mechanisms depending on the stress condition applied.

Oxidative Degradation: The oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid likely proceeds through a two-electron oxidation process. The cleavage of the benzyl ether could occur via a radical mechanism initiated by the oxidizing agent.

Hydrolytic Degradation: Acid-catalyzed hydrolysis of the benzyl ether likely proceeds via an S_N1-type mechanism, involving the formation of a stable benzyl carbocation intermediate after protonation of the ether oxygen.

Photolytic Degradation: Photodegradation is often initiated by the absorption of UV light, leading to the formation of excited states that can undergo bond cleavage. For this compound, the primary photochemical process is likely the homolytic cleavage of the C-O bond of the benzyl ether.

Methodologies for Monitoring Stability (e.g., Stability-Indicating HPLC)

To accurately assess the stability of this compound and quantify its degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. science.govchromatographyonline.com

A typical stability-indicating HPLC method for this compound would involve the following:

Column: A reversed-phase column, such as a C18 or C8, is generally suitable for separating compounds with moderate polarity like this compound and its potential degradation products. japsonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the parent compound from its degradation products. nih.gov

Detection: UV detection is commonly used, with the detection wavelength selected based on the UV absorbance maxima of the parent compound and its impurities.

Forced Degradation Samples: The method must be validated by analyzing samples that have been subjected to forced degradation to demonstrate its ability to separate the parent peak from all degradation product peaks. biomedres.us

The development of such a method allows for the accurate monitoring of the stability of this compound over time and under various storage conditions.

Table 3 provides an example of a potential HPLC method for stability testing.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 30 °C |

This table is interactive. Click on the headers to sort.

Future Directions and Emerging Research Avenues for 4 Benzyloxy 3 Fluorophenyl Methanol

The chemical compound (4-(Benzyloxy)-3-fluorophenyl)methanol is emerging as a significant building block in various scientific fields. Its unique structural features—a fluorinated phenyl ring, a protective benzyloxy group, and a reactive hydroxymethyl group—position it as a versatile intermediate for the synthesis of complex molecules. Ongoing research is focused on unlocking its full potential, from developing more efficient and sustainable synthetic methods to exploring its role in advanced materials and therapeutics. This article details the future directions and emerging research avenues centered on this promising compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (4-(Benzyloxy)-3-fluorophenyl)methanol?

- Methodological Answer : The compound can be synthesized via benzyl ether protection of phenolic precursors, followed by fluorination and reduction. For example:

Benzylation : React a fluorinated phenol (e.g., 3-fluoro-4-hydroxybenzaldehyde) with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the benzyloxy group .

Reduction : Reduce the aldehyde group to a primary alcohol using LiAlH₄ or NaBH₄. Alternative routes may involve Grignard reactions with formaldehyde equivalents .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction. Purity can be enhanced via recrystallization (ethanol/water) or silica gel chromatography .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy at C4, fluorine at C3) via ¹H and ¹³C NMR. For example, the benzyloxy group shows characteristic aromatic splitting (δ 7.3–7.5 ppm), while the fluorine substituent deshields adjacent protons .

- Mass Spectrometry : HRMS (ESI) can verify molecular weight (C₁₄H₁₃FO₂, MW 232.25) and isotopic patterns .

- Elemental Analysis : Confirm C, H, and F percentages (e.g., C: 72.41%, H: 5.64%, F: 8.18%) .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound?

- Methodological Answer :

- Byproduct Formation : Fluorination at undesired positions (e.g., C2 instead of C3) can occur if reaction temperatures exceed 80°C. Mitigate this by using controlled fluorinating agents (e.g., Selectfluor®) at 0–25°C .

- Reduction Side Reactions : Over-reduction of the benzyl ether to toluene is possible with excess LiAlH₄. Use stoichiometric NaBH₄ in THF at 0°C for selective aldehyde reduction .

- Yield Optimization : In Grignard reactions, n-BuLi lithiation at −78°C improves regioselectivity compared to traditional Grignard methods (yields: 45–62% vs. 46%) .

Q. What crystallographic data or computational models exist for analyzing the compound’s stability?

- Methodological Answer :

- X-ray Diffraction : Similar fluorinated benzyl alcohols exhibit intermolecular O–H⋯O hydrogen bonds (bond length: ~1.8 Å) and dihedral angles between aromatic rings (e.g., 57.45°), influencing crystal packing and stability .

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to predict bond lengths (e.g., C–F: 1.36 Å) and torsional strain in the benzyloxy-fluorophenyl moiety .

Q. How does the fluorine substituent influence the compound’s reactivity in downstream applications?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect deactivates the ring, directing further substitutions to the para position relative to the benzyloxy group.

- Hydrogen Bonding : Fluorine enhances hydrogen-bond acceptor capacity, critical in biological interactions (e.g., enzyme inhibition) or supramolecular assembly .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show fluorine improves oxidative stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.